molecular formula C28H34N4O2 B1677417 Motolimod CAS No. 926927-61-9

Motolimod

Numéro de catalogue B1677417
Numéro CAS: 926927-61-9
Poids moléculaire: 458.6 g/mol
Clé InChI: QSPOQCXMGPDIHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Motolimod (VTX-2337) is a drug that acts as a potent and selective agonist of toll-like receptor 8 (TLR8), a receptor involved in the regulation of the immune system . It is used to stimulate the immune system and has potential application as an adjuvant therapy in cancer chemotherapy .


Synthesis Analysis

Motolimod is a novel TLR8 agonist developed for cancer immunotherapy . It exhibited strong in vitro cellular activity with EC50 at 6.7 nM and was highly selective for TLR8 over other TLRs including TLR4, 7, and 9 . It displayed excellent in vitro ADMET and in vivo PK profiles .


Molecular Structure Analysis

The molecular formula of Motolimod is C28H34N4O2 . The molecular weight is 458.6 g/mol .


Chemical Reactions Analysis

Motolimod has been used in combination with other drugs such as cetuximab and pegylated liposomal doxorubicin in clinical trials . The combination was well tolerated, with no synergistic or unexpected serious toxicity .


Physical And Chemical Properties Analysis

Motolimod is a small molecule with a molecular weight of 458.6 g/mol . Its molecular formula is C28H34N4O2 .

Applications De Recherche Scientifique

Cancer Immunotherapy

Motolimod is being studied as a novel TLR8 agonist for cancer immunotherapy . It has been found to activate innate immune responses, which are the body’s first line of immune defense . This activation of the immune system can potentially lead to a more rapid and broader spectrum anti-cancer effect .

Head and Neck Cancer Treatment

Motolimod has been used in combination with standard chemotherapy and cetuximab for the treatment of patients with squamous cell carcinoma of the head and neck . However, adding motolimod to the EXTREME regimen did not yield a statistically significant improvement in progression-free survival or overall survival .

Lymphoma Treatment

Motolimod has been used in trials studying the treatment of lymphoma . The drug’s ability to stimulate natural killer (NK) cells, dendritic cells, and monocytes could potentially enhance the body’s ability to fight off lymphoma cells .

Tongue Cancer Treatment

Motolimod has also been used in trials studying the treatment of tongue cancer . The drug’s immune-stimulating properties could potentially be beneficial in treating this type of cancer .

Ovarian Cancer Treatment

Motolimod has been used in trials studying the treatment of ovarian cancer . The drug’s ability to stimulate the immune system could potentially enhance the body’s ability to fight off ovarian cancer cells .

Adult Solid Neoplasm Treatment

Motolimod has been used in trials studying the treatment of adult solid neoplasm . The drug’s immune-stimulating properties could potentially be beneficial in treating this type of cancer .

Fallopian Tube Cancer Treatment

Motolimod has been used in trials studying the treatment of fallopian tube cancer . The drug’s ability to stimulate the immune system could potentially enhance the body’s ability to fight off fallopian tube cancer cells .

Mécanisme D'action

Motolimod binds to TLR8, present in cutaneous dendritic cells, monocytes/macrophages, and mast cells, which may result in the activation of the central transcription factor nuclear factor-B, the secretion of proinflammatory cytokines and other mediators, and a Th1-weighted antitumoral cellular immune response .

Propriétés

IUPAC Name

2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPOQCXMGPDIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239107
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Motolimod

CAS RN

926927-61-9
Record name Motolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12303
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VTX-2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Motolimod
Reactant of Route 2
Motolimod
Reactant of Route 3
Motolimod
Reactant of Route 4
Reactant of Route 4
Motolimod
Reactant of Route 5
Reactant of Route 5
Motolimod
Reactant of Route 6
Reactant of Route 6
Motolimod

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.